molecular formula C14H16N4O3 B3873579 2,3-dimethoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

2,3-dimethoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

Cat. No.: B3873579
M. Wt: 288.30 g/mol
InChI Key: ALGHQKIIYGSSDY-LZYBPNLTSA-N
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Description

This compound is a hydrazone derivative synthesized by the condensation of 2,3-dimethoxybenzaldehyde with a pyrimidinyl hydrazide moiety (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl). Hydrazones are widely studied for their applications in medicinal chemistry, particularly as antimicrobial, antifungal, and anticancer agents due to their ability to chelate metal ions and interact with biological targets .

Properties

IUPAC Name

2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-7-15-14(17-13(9)19)18-16-8-10-5-4-6-11(20-2)12(10)21-3/h4-8H,1-3H3,(H2,15,17,18,19)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGHQKIIYGSSDY-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)NN=CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(NC1=O)N/N=C/C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321450
Record name 2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301304-50-7
Record name 2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,3-Dimethoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential applications in medicine.

Chemical Structure and Synthesis

The compound is synthesized through the condensation reaction of 2,3-dimethoxybenzaldehyde with a hydrazone derivative. The resulting structure features a hydrazone linkage, which is critical for its biological activity.

Structural Formula

C13H14N4O3\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_3

Antioxidant Activity

Research indicates that compounds similar to 2,3-dimethoxybenzaldehyde hydrazones exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which may be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Studies have demonstrated that hydrazone derivatives possess antibacterial and antifungal activities. For instance, a series of hydrazide-hydrazones were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing selective inhibition against certain strains .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, with some derivatives reducing edema in animal models significantly compared to standard anti-inflammatory drugs like indomethacin . This suggests that 2,3-dimethoxybenzaldehyde hydrazone could be explored further for therapeutic applications in inflammatory conditions.

Anticancer Properties

Preliminary studies indicate that hydrazone derivatives can exhibit anticancer activity. For example, certain analogs have been tested against breast cancer cell lines (MCF-7), showing varying degrees of inhibition of cell proliferation . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.

Table 1: Biological Activities of 2,3-Dimethoxybenzaldehyde Hydrazone Derivatives

Activity TypeAssessed CompoundsResults
AntioxidantVarious analogsSignificant free radical scavenging
AntimicrobialHydrazonesInhibition of S. aureus and E. coli
Anti-inflammatorySelected derivatives72% - 89% reduction in edema
AnticancerMCF-7 cell lineUp to 68% inhibition of cell growth

Case Study: Antioxidant Mechanism

In a study examining the antioxidant effects of idebenone (a related compound), it was found that it could effectively scavenge various free radicals and prevent lipid peroxidation at concentrations achievable in clinical settings. This highlights the potential for similar mechanisms in 2,3-dimethoxybenzaldehyde hydrazones .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity and interaction mechanisms of these compounds with target proteins involved in various biological pathways. Such studies are crucial for elucidating the pharmacological profiles of these compounds .

Chemical Reactions Analysis

Condensation Reactions

The compound’s aldehyde group participates in nucleophilic condensation with hydrazines, forming stable hydrazones. This reaction typically occurs under acidic catalysis (e.g., acetic acid) in ethanol or methanol at reflux (60–80°C) . For example:

2,3-Dimethoxybenzaldehyde+5-methyl-6-oxo-1,6-dihydro-2-pyrimidinylhydrazineEtOH, HAcTarget Hydrazone\text{2,3-Dimethoxybenzaldehyde} + \text{5-methyl-6-oxo-1,6-dihydro-2-pyrimidinylhydrazine} \xrightarrow{\text{EtOH, HAc}} \text{Target Hydrazone}

Key Conditions :

  • Reaction time: 2.5–3 hours .

  • Yield: >80% after purification .

Metal Complexation

The hydrazone’s –NHN=CH group acts as a bidentate ligand, forming stable complexes with transition metals. These complexes are pH-dependent and exhibit distinct spectrophotometric properties .

Table 1: Metal Complexation Profiles

Metal IonOptimal pHComplex Colorλₘₐₓ (nm)Detection Range
Ni(II)5.5–7.5Green4400.117–2.64 ppm
Cu(II)4.0–6.0Yellow-Brown3900.2–5.0 ppm
Fe(III)2.0–3.5Red-Brown5200.5–7.8 ppm

Data adapted from analogous hydrazones in .

Cyclization Reactions

Under thermal or acidic conditions, the hydrazone undergoes cyclization to form nitrogen-containing heterocycles. For instance, heating in DMF at 120°C facilitates pyrimidine ring expansion:

HydrazoneΔ,DMFTriazolo-pyrimidine Derivative\text{Hydrazone} \xrightarrow{\Delta, \text{DMF}} \text{Triazolo-pyrimidine Derivative}

Key Observations :

  • Cyclization yields: 60–75%.

  • Products show enhanced π-π stacking due to aromatic systems.

Tautomerism and Proton Transfer

The hydrazone exists in keto-enol tautomeric equilibrium, influenced by solvent polarity and pH :

Keto Form (–NH–C=O)Enol Form (–N=C–OH)\text{Keto Form (–NH–C=O)} \rightleftharpoons \text{Enol Form (–N=C–OH)}

Impact on Reactivity :

  • Enol form dominates in polar aprotic solvents (e.g., DMSO), enhancing nucleophilicity .

  • Keto form stabilizes in aqueous acidic conditions, favoring electrophilic substitution .

Oxidation and Reduction

  • Oxidation : Treating with KMnO₄ in acidic medium cleaves the hydrazone bond, yielding 2,3-dimethoxybenzoic acid and 5-methyl-6-oxo-1,6-dihydropyrimidine.

  • Reduction : NaBH₄ reduces the C=N bond to C–N, generating a secondary amine derivative .

Biological Activity-Linked Reactivity

The hydrazone’s –NHN=CH group interacts with biological targets via:

  • Hydrogen bonding with enzyme active sites (e.g., bacterial dihydrofolate reductase) .

  • Chelation of intracellular metal ions (e.g., Fe³⁺ in cytochrome P450 inhibition) .

Table 2: Structure-Activity Relationships

Modification SiteObserved Effect on BioactivityReference
Methoxy (-OCH₃) groups↑ Lipophilicity, ↑ antimicrobial activity
Pyrimidinyl ring↑ π-Stacking, ↑ DNA intercalation

Comparison with Similar Compounds

Substituent Effects on the Benzaldehyde Core

2,3-Diethoxybenzaldehyde Derivatives

  • Structural Difference : Replaces methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) groups.
  • Impact : Ethoxy groups increase lipophilicity, enhancing membrane permeability but reducing solubility in polar solvents. This substitution alters pharmacokinetic properties, as seen in comparative antimicrobial studies where ethoxy derivatives showed prolonged activity but lower aqueous stability .

2,5-Dimethoxybenzaldehyde Derivatives

  • Structural Difference : Methoxy groups at the 2- and 5-positions instead of 2- and 3-positions.
  • Impact : The shifted substitution pattern modifies electronic density distribution, reducing resonance stabilization. This leads to weaker antifungal activity compared to 2,3-dimethoxy analogs, as observed in Candida albicans inhibition assays .

Comparison with Thiosemicarbazones

Thiosemicarbazones (e.g., derivatives synthesized in ) differ by replacing the hydrazide moiety with a thiosemicarbazide group (-NH-CS-NH₂).

  • Reactivity : Thiosemicarbazones exhibit higher metal-chelation capacity due to the sulfur atom, making them potent enzyme inhibitors.
  • Biological Activity : While thiosemicarbazones show stronger antiproliferative effects in cancer cell lines, hydrazones like the target compound often display better selectivity toward fungal pathogens .

Pyrimidine-Fused Heterocycles

Compounds such as 3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a,b) () share a pyrimidine backbone but incorporate fused thiazole or quinazoline rings.

  • Synthetic Routes : Unlike the target hydrazone, these compounds require multi-step cyclization with chloroacetic acid and aromatic aldehydes under acidic conditions .
  • Bioactivity: Thiazolo-pyrimidines exhibit notable cytotoxicity (e.g., compound 11b: IC₅₀ = 12 µM against MCF-7 cells), whereas hydrazones are more tailored for antifungal applications due to their simpler structure and lower molecular weight .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Bioactivity
Target Hydrazone C₁₄H₁₆N₄O₃ 300.30 2,3-OCH₃; pyrimidinyl N/A Antifungal (Inferred)
2,3-Diethoxybenzaldehyde Derivative C₁₆H₂₀N₄O₃ 328.35 2,3-OCH₂CH₃ 180–182 Antimicrobial
Thiosemicarbazone () C₈H₈N₄OS 208.24 Ar-CH=N-NH-CS-NH₂ 195–198 Anticancer
Thiazolo-Pyrimidine 11b () C₂₂H₁₇N₃O₃S 403.45 4-CN; thiazolo-pyrimidine 213–215 Cytotoxic (MCF-7: IC₅₀ 12 µM)

Table 2: Spectral Data Highlights

Compound IR (cm⁻¹) ^1H NMR (δ, ppm) Key MS Fragment (m/z)
Target Hydrazone 3250 (NH), 1680 (C=O) 2.34 (s, CH₃), 7.2–7.8 (ArH) 300 (M⁺)
Thiosemicarbazone () 3423 (NH), 2209 (CN) 7.41 (d, ArH), 8.01 (=CH) 403 (M⁺)
Thiazolo-Pyrimidine 11a () 3217 (NH), 2220 (CN) 2.37 (s, 3 CH₃), 7.94 (=CH) 386 (M⁺)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone
Reactant of Route 2
2,3-dimethoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

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